7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Catalog No.
S859975
CAS No.
941868-58-2
M.F
C13H11N3O2S
M. Wt
273.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]py...

CAS Number

941868-58-2

Product Name

7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

IUPAC Name

7-(3-methoxyphenyl)-2-methyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one

Molecular Formula

C13H11N3O2S

Molecular Weight

273.31 g/mol

InChI

InChI=1S/C13H11N3O2S/c1-7-14-11-12(19-7)10(15-16-13(11)17)8-4-3-5-9(6-8)18-2/h3-6H,1-2H3,(H,16,17)

InChI Key

NWVOVKSSPQJRJZ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C(=NNC2=O)C3=CC(=CC=C3)OC

Canonical SMILES

CC1=NC2=C(S1)C(=NNC2=O)C3=CC(=CC=C3)OC
  • Chemical Availability for Research: Several commercial vendors offer 7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one for purchase, often referring to it as a "screening compound" [, ]. This suggests researchers might be interested in its potential biological activity but that more investigation is needed.

Here are some areas where this compound might be of interest for scientific research based on its structure:

  • Medicinal Chemistry: The core structure of the molecule contains several heterocyclic rings, which are common features in many bioactive molecules. The presence of a methoxy group and a methyl group could also contribute to potential interactions with biological targets []. However, there is no currently available data on its specific activity against any diseases or biological processes.
  • Organic Chemistry: The synthesis of this molecule could be of interest to organic chemists studying the formation of heterocyclic compounds. However, no published reports on its synthesis have been found.

7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic compound characterized by its unique thiazolo[4,5-d]pyridazine structure. Its molecular formula is C13H11N3OS2, with a molecular weight of 289.4 g/mol. This compound features a thiazole ring fused with a pyridazine moiety, which contributes to its biological activity and potential therapeutic applications. The presence of the methoxy and methyl groups enhances its solubility and reactivity, making it an attractive candidate for research in medicinal chemistry.

, leading to higher yields and shorter reaction times compared to conventional methods. It has been successfully applied to synthesize thiazolopyrimidines and other heterocyclic compounds.

Both methods have their advantages, with microwave-assisted synthesis offering improved efficiency and selectivity.

7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one exhibits significant biological activity. It has been reported to:

  • Inhibit Enzymatic Activity: The compound interacts with enzymes involved in microbial metabolism, demonstrating antimicrobial properties.
  • Modulate Cellular Functions: It influences cell signaling pathways and gene expression related to inflammatory responses, potentially reducing inflammation in various biological systems.

These properties suggest its potential use as a therapeutic agent in treating infections or inflammatory diseases.

The applications of 7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one span various fields:

  • Medicinal Chemistry: Due to its biological activity, it is explored as a potential drug candidate for antimicrobial and anti-inflammatory therapies.
  • Research: The compound serves as a crucial intermediate for synthesizing new derivatives with enhanced properties for further pharmacological studies.

Its versatility makes it a valuable compound in ongoing research efforts.

Studies on the interactions of 7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one reveal insights into its mechanism of action:

  • Enzyme Binding: The compound binds to active sites of specific enzymes, inhibiting their catalytic activity and thus affecting metabolic pathways.
  • Gene Expression Modulation: It has been shown to alter the expression levels of genes involved in inflammatory responses, indicating its potential role in therapeutic applications targeting inflammation-related diseases.

These interaction studies are crucial for understanding the compound's pharmacodynamics and optimizing its therapeutic efficacy.

Several compounds share structural similarities with 7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
7-(3-Methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazine-4-thiolC13H11N3OS2Contains a thiol group which may enhance biological activity.
7-(3-Methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-oneC21H19N3O2SLarger molecular structure with additional aromatic substituents enhancing lipophilicity.
Thiazolo[4,5-d]pyridazine derivativesVariesGeneral class with diverse substituents affecting pharmacological properties.

The uniqueness of 7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one lies in its specific arrangement of functional groups that confer distinct biological activities compared to these similar compounds.

XLogP3

2.7

Dates

Last modified: 08-16-2023

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